
Ginsenoside Rh3
概要
説明
ジンセノサイドRh3は、ウコギ科に属するオタネニンジンから得られる希少なジンセノサイドです。ジンセノサイドは、様々な薬理作用で知られるトリテルペノイドサポニンです。 特に、ジンセノサイドRh3は、抗炎症、抗腫瘍、抗転移作用などの潜在的な治療効果により注目を集めています .
2. 製法
合成経路と反応条件: ジンセノサイドRh3は、他のジンセノサイドの酵素変換によって合成することができます。 β-グルコシダーゼ、β-キシロシダーゼ、α-l-アラビノフラノシダーゼ、α-l-ラムノシダーゼなどの酵素は、ジンセノサイドの側鎖糖基を加水分解するために使用されます . さらに、温度、時間、酸濃度などの特定の条件を最適化してジンセノサイドRh3を生成する酸変換法を使用することもできます .
工業生産方法: ジンセノサイドRh3の工業生産には、微生物培養と植物抽出技術が用いられます。微生物培養からのグリコシダーゼは、ジンセノサイドの側鎖を加水分解してジンセノサイドRh3を生成するのに特に有効です。 この方法は、その効率性と費用対効果のために大規模生産に有利です .
準備方法
Synthetic Routes and Reaction Conditions: Ginsenoside Rh3 can be synthesized through the enzymatic transformation of other ginsenosides. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used to hydrolyze the side chain glycogroups of ginsenosides . Additionally, acid transformation methods can be employed, where specific conditions such as temperature, time, and acid concentration are optimized to produce this compound .
Industrial Production Methods: The industrial production of this compound involves the use of microbial cultures and plant extraction techniques. The glycosidases from microbial cultures are particularly effective in hydrolyzing the side chains of ginsenosides to produce this compound. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness .
化学反応の分析
反応の種類: ジンセノサイドRh3は、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理作用を強化するために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、制御された条件下でジンセノサイドRh3を酸化するために使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、ジンセノサイドRh3の特定の官能基を還元するために使用されます。
置換: 置換反応は、多くの場合、塩基性条件下で水酸化物イオンやアミンなどの求核剤を伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、薬理作用が強化または変化している可能性のある様々なジンセノサイドRh3誘導体が含まれます .
4. 科学研究の応用
ジンセノサイドRh3は、様々な分野において広範囲にわたる科学研究の応用を持っています。
化学:
- 他の生物活性化合物を合成するための前駆体として使用されます。
- 独自の化学的性質と化学修飾の可能性について研究されています。
生物学:
- 細胞シグナル伝達経路と遺伝子発現における役割について調査されています。
- 細胞増殖、アポトーシス、分化に関連する研究に使用されています。
医学:
産業:
- 健康食品や機能性食品の開発に使用されています。
- 抗老化作用により、化粧品製剤における可能性が探られています。
科学的研究の応用
Anti-Cancer Properties
Ginsenoside Rh3 exhibits potent anti-cancer effects across various cancer types.
Case Studies
- Lung Cancer : In vivo studies demonstrated that treatment with this compound reduced metastatic capabilities in lung cancer cell lines significantly .
- Colorectal Cancer : this compound treatment resulted in a marked decrease in cell viability and increased apoptosis in colorectal cancer models .
Metabolic Disorders
This compound has shown promise in addressing metabolic disorders, particularly insulin resistance.
Case Studies
- Insulin Resistance : Experimental models demonstrated that this compound improved insulin sensitivity and reduced hyperglycemia in diabetic rats .
Neuroprotective Effects
This compound also exhibits neuroprotective properties, making it a candidate for treating neurodegenerative conditions.
Case Studies
- Alzheimer's Disease Models : In animal studies, this compound improved cognitive deficits and reduced neuronal apoptosis associated with Alzheimer's disease pathology .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anti-Cancer | Inhibition of ERK pathway, induction of apoptosis | Significant reduction in metastasis and cell viability |
Metabolic Disorders | Modulation of insulin signaling pathways | Improved insulin sensitivity in diabetic models |
Neuroprotection | Reduction of oxidative stress and inflammation | Enhanced cognitive function in Alzheimer's models |
作用機序
ジンセノサイドRh3は、複数の分子標的と経路を通じてその効果を発揮します。 主に、細胞増殖、移動、浸潤に重要な役割を果たす細胞外シグナル調節キナーゼ経路を標的としています . この経路を阻害することにより、ジンセノサイドRh3は癌細胞の転移を効果的に抑制することができます。 さらに、アポトーシスと細胞周期調節に関与する様々なタンパク質の発現を調節します .
類似化合物との比較
ジンセノサイドRh3は、その特定の構造と薬理作用により、ジンセノサイドの中でユニークな存在です。類似の化合物には、以下のようなものがあります。
ジンセノサイドRg3: 抗腫瘍および抗転移作用で知られています.
ジンセノサイドRh2: 強力な抗癌作用を示し、癌治療に使用されています.
ジンセノサイドRg5: 抗炎症および抗酸化作用について研究されています.
これらの化合物と比較して、ジンセノサイドRh3は、肺癌の転移を阻害し、特定のシグナル伝達経路を調節する上で高い有効性を示しています .
生物活性
Ginsenoside Rh3 is a bioactive compound derived from Panax ginseng, recognized for its diverse biological activities, particularly in cancer therapy and metabolic disorders. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings, case studies, and data tables.
Recent studies have highlighted this compound's potent anti-cancer effects, particularly against lung and colorectal cancers. The compound inhibits cell proliferation, migration, and invasion through several mechanisms:
- Cell Cycle Arrest : Rh3 induces G1 phase arrest in cancer cells, leading to reduced proliferation. For instance, in A549 lung cancer cells, treatment with Rh3 resulted in a significant increase in G1 phase cells while decreasing S and G2 phase populations .
- Apoptosis Induction : Rh3 has been shown to enhance apoptosis in various cancer cell lines, including HCT116 colorectal cancer cells. Flow cytometry results indicated a higher proportion of apoptotic cells following Rh3 treatment .
- Inhibition of Metastasis : In vivo studies demonstrated that Rh3 significantly reduced lung cancer metastasis in nude mice models. The compound inhibited the migration and invasion of A549 and PC9 cells under hypoxic conditions by up to 85% .
1.2 Case Studies
A notable study by Teng et al. (2022) reported that this compound effectively suppressed the proliferation of A549 cells with an IC50 value of approximately 160 µM, indicating its potential as a therapeutic agent against lung cancer . Another study focused on colorectal cancer revealed that Rh3 not only inhibited cell growth but also induced pyroptosis and ferroptosis through the Stat3/p53/NRF2 axis .
2. Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating various signaling pathways:
- Cytokine Production : It reduces the production of pro-inflammatory cytokines such as GM-CSF in keratinocytes exposed to UV-B radiation. This inhibition occurs through the repression of PKCδ and ERK phosphorylation pathways .
- Mechanistic Insights : In vitro experiments indicated that Rh3 could inhibit lipopolysaccharides (LPS)-induced cytokine release, showcasing its potential in treating inflammatory diseases .
3.1 Insulin Resistance Mitigation
This compound has been identified as a promising candidate for addressing insulin resistance associated with obesity. A comprehensive bioinformatics analysis revealed that it targets multiple pathways involved in insulin signaling, including the PPAR signaling pathway and the FoxO signaling pathway .
3.2 Experimental Findings
In a high-fat diet-induced insulin resistance mouse model, this compound demonstrated significant improvements in metabolic parameters, suggesting its utility in managing metabolic disorders associated with obesity.
4. Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study | Cancer Type | Effect Observed | Mechanism |
---|---|---|---|
Teng et al., 2022 | Lung Cancer | Inhibited cell proliferation | G1 phase arrest |
Lee et al., 2022 | Colorectal Cancer | Induced apoptosis | Stat3/p53/NRF2 axis |
Bioinformatics Study | Metabolic Disorders | Improved insulin sensitivity | PPAR signaling pathway |
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLXREOMFNVWOH-YAGNRYSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317008 | |
Record name | Ginsenoside Rh3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105558-26-7 | |
Record name | Ginsenoside Rh3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105558-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rh3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105558267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rh3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。